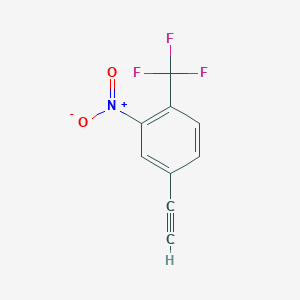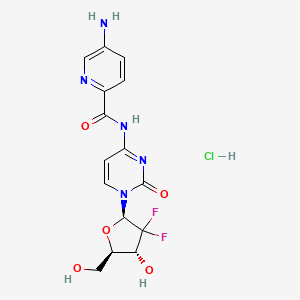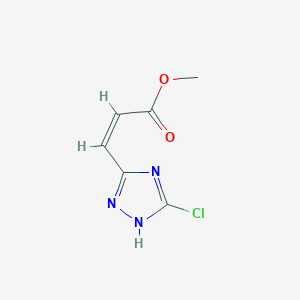
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules. The compound features a rhodium center coordinated with a cyclooctadiene ligand and a chiral phosphine ligand, making it highly effective in catalytic processes.
准备方法
The synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium precursors with the chiral phosphine ligand and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
化学反应分析
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, primarily focusing on catalytic processes:
Hydrogenation: This compound is widely used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates, producing chiral products.
Substitution: The rhodium center can undergo ligand exchange reactions, where the cyclooctadiene or phosphine ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in organometallic chemistry and involve the addition of a substrate to the rhodium center, followed by the elimination of a product.
科学研究应用
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are essential for the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to produce chiral molecules makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those that require chiral purity for efficacy and safety.
Industry: The compound is used in the large-scale production of fine chemicals and pharmaceuticals, where asymmetric hydrogenation is a key step.
作用机制
The mechanism by which 1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the substrate to the rhodium center. The chiral phosphine ligands create a chiral environment around the rhodium, which facilitates the selective hydrogenation of the substrate. The cyclooctadiene ligand stabilizes the rhodium center and assists in the activation of hydrogen.
相似化合物的比较
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: This compound has a similar structure but different substituents on the phosphine ligands, which can affect its catalytic properties.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: The presence of phenyl groups instead of ethyl groups can lead to different steric and electronic effects, influencing the compound’s reactivity and selectivity.
These comparisons highlight the uniqueness of this compound in terms of its specific ligand environment and its impact on catalytic performance.
属性
分子式 |
C27H48F3O3P2RhS- |
|---|---|
分子量 |
674.6 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H36P2.C8H12.CHF3O3S.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t15-,16-,17-,18-;;;/m0.../s1 |
InChI 键 |
HFLMBQQQKZYDEE-UMVVTMBBSA-M |
手性 SMILES |
CC[C@@H]1P([C@H](CC1)CC)CCP2[C@H](CC[C@@H]2CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
规范 SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)

![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)


![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
